molecular formula C22H25NO3 B580037 1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone CAS No. 1427521-38-7

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone

Cat. No.: B580037
CAS No.: 1427521-38-7
M. Wt: 351.4 g/mol
InChI Key: GMXLLEJMDHWZNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JWH 250 N-(4-hydroxypentyl) metabolite involves a multi-step synthetic route. The process begins with the acylation of the indole nitrogen, followed by N-alkylation. The synthetic scheme includes the following steps :

Chemical Reactions Analysis

Properties

IUPAC Name

1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXLLEJMDHWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017768
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-38-7
Record name JWH-250 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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